molecular formula C19H18FN3O2S B2382587 Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034469-46-8

Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2382587
CAS No.: 2034469-46-8
M. Wt: 371.43
InChI Key: OUNICOXSEWQXTL-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention due to its potential applications in various scientific fields. With a complex structure, it offers unique properties that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that require careful control of conditions. One common route starts with the formation of the benzo[b]thiophene core, followed by functionalization steps that introduce the pyrrolidine and pyrimidine moieties. Reagents such as N-Bromosuccinimide (NBS) for bromination, followed by palladium-catalyzed coupling reactions, are often employed. Reactions are typically carried out under inert atmospheres, with temperatures ranging from -78°C to 150°C.

Industrial Production Methods: In an industrial context, the production of this compound might be optimized through continuous flow chemistry, which allows for better control over reaction conditions and scalability. Key considerations include the availability of starting materials, cost, and environmental impact of the processes involved.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Benzo[b]thiophen-2-yl derivatives can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction of the pyrrolidin-1-yl group can be achieved using lithium aluminium hydride (LiAlH4) or other hydride sources.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: : mCPBA, dichloromethane (DCM) as solvent, room temperature.

  • Reduction: : LiAlH4 in ether, reflux conditions.

  • Substitution: : Halogenated benzo[b]thiophene derivatives, nucleophiles like amines or alkoxides, solvents like DMF, conditions ranging from room temperature to 100°C.

Major Products Formed from These Reactions: Oxidation typically introduces oxygen functionalities to the thiophene ring. Reduction might result in simpler aliphatic derivatives, and substitution often leads to a variety of functionalized benzo[b]thiophene derivatives.

Scientific Research Applications

This compound has a wide range of applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigated for use in pharmaceuticals, particularly those targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophen-2-yl(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

  • Benzo[b]thiophen-2-yl(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

  • Benzo[b]thiophen-2-yl(3-((6-ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Comparison: : The ethyl and fluorine substitutions in Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone confer unique properties in terms of reactivity and interaction with biological targets. These functional groups can enhance binding affinity, selectivity, and overall pharmacokinetic profile compared to its analogs with different substitutions.

This compound’s specific structure gives it a unique edge, providing a balance of hydrophobic and hydrophilic interactions that can be fine-tuned for different applications, making it a versatile tool in scientific research and development.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-14-17(20)18(22-11-21-14)25-13-7-8-23(10-13)19(24)16-9-12-5-3-4-6-15(12)26-16/h3-6,9,11,13H,2,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNICOXSEWQXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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